molecular formula C11H11NO B1218747 Vitamin k5 CAS No. 83-70-5

Vitamin k5

Cat. No.: B1218747
CAS No.: 83-70-5
M. Wt: 173.21 g/mol
InChI Key: UGQFCTZXVAPVCS-UHFFFAOYSA-N
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Description

Vitamin K5, also known as 2-methyl-1,4-naphthoquinone, is a synthetic derivative of the naturally occurring vitamin K family. Unlike its natural counterparts, vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), this compound is not found in nature but is synthesized for various applications. It is primarily known for its role in blood coagulation and bone metabolism, similar to other members of the vitamin K family .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin K5 is synthesized through the alkylation of 1,4-naphthoquinone with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Vitamin K5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vitamin K5 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its role in cellular processes such as apoptosis and cell signaling.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis and cardiovascular diseases.

    Industry: Used in the formulation of certain pharmaceuticals and dietary supplements

Mechanism of Action

Vitamin K5 exerts its effects primarily through its role in the carboxylation of glutamate residues in specific proteins. This process is essential for the activation of these proteins, which are involved in blood coagulation and bone metabolism. The molecular targets of this compound include gamma-glutamyl carboxylase, an enzyme that catalyzes the carboxylation reaction. The pathway involves the conversion of this compound to its active form, which then participates in the carboxylation process .

Comparison with Similar Compounds

Comparison:

This compound continues to be an important compound in various fields, contributing to advancements in science and industry.

Properties

IUPAC Name

4-amino-2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFCTZXVAPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-24-5 (hydrochloride)
Record name Vitamin K5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3075042
Record name Vitamin K5
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URL https://comptox.epa.gov/dashboard/DTXSID3075042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-70-5, 130-24-5
Record name Vitamin K5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin K5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin K5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methyl-1-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VITAMIN K5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP97T7O0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Amino-2-methyl-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032887
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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